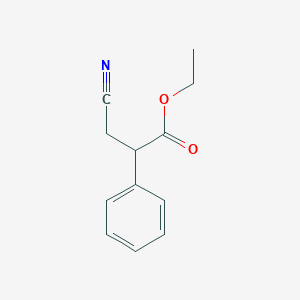

Ethyl 3-cyano-2-phenylpropanoate

Descripción

Significance of Cyano- and Phenyl-Substituted Propanoates in Organic Synthesis

The presence of both cyano (-C≡N) and phenyl (-C₆H₅) groups on a propanoate framework imparts a rich and varied reactivity to molecules like ethyl 3-cyano-2-phenylpropanoate. This dual functionality is highly prized in organic synthesis for several key reasons.

Cyano-Substituted Compounds: The cyano group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of adjacent functional groups. nih.govnih.gov This electronic effect can be harnessed to control the stereochemistry of reactions and to activate molecules for specific transformations. mdpi.com Furthermore, the cyano group itself is a versatile functional handle that can be converted into other valuable moieties such as amines, carboxylic acids, and amides, opening up diverse synthetic pathways. The incorporation of cyano groups is also a known strategy to enhance the emission properties of molecules in materials science. rsc.org

Phenyl-Substituted Compounds: The phenyl group, a fundamental aromatic substituent, introduces steric bulk and electronic effects that can direct the outcome of chemical reactions. fiveable.me Its presence is crucial in the construction of many pharmaceuticals, agrochemicals, and materials. oregonstate.edu Phenyl-substituted propanoates, for instance, are utilized in the food and fragrance industries and serve as intermediates in the synthesis of various biologically active compounds. cymitquimica.comnih.gov The phenyl ring can also be further functionalized, allowing for the synthesis of a vast range of derivatives with tailored properties.

The combination of these two functional groups in a single molecule, as seen in this compound, creates a powerful synthon. The interplay between the electron-withdrawing nature of the cyano group and the steric and electronic influence of the phenyl group allows for a high degree of control in complex molecular syntheses.

Historical Context of α-Cyano Esters in Synthetic Chemistry

The history of α-cyano esters is deeply rooted in the development of synthetic organic chemistry. One of the foundational methods for their synthesis is the Strecker synthesis, a two-step process that begins with the formation of an α-amino nitrile from an imine and a cyanide source, which is then hydrolyzed to an α-amino acid. masterorganicchemistry.com While the classic Strecker protocol dates back to 1850 and utilized ammonia (B1221849) and hydrogen cyanide, safer and more practical methods employing ammonium (B1175870) chloride and potassium cyanide were later developed. masterorganicchemistry.com

Another significant historical development was the Pinner reaction, which provided a route to esters from nitriles. wikipedia.org For instance, benzyl (B1604629) cyanide could be converted to phenylacetic acid ethyl ester via this method. wikipedia.org This ester could then undergo further reactions, such as a Claisen condensation, to build more complex carbon skeletons. wikipedia.org

The malonic ester synthesis also played a crucial role. This method allows for the alkylation of malonic esters, and a variation of this approach using diethyl carbonate in the presence of a strong base can be used to synthesize α-cyano esters. wikipedia.org These historical methods laid the groundwork for the synthesis and utilization of α-cyano esters as key intermediates in the preparation of a wide range of organic compounds. Research into the synthesis of α-cyano esters continued to evolve, with publications in the mid-20th century detailing new synthetic routes. acs.org

Research Trajectory and Versatility of this compound as a Building Block

This compound has emerged as a highly versatile building block in organic synthesis, finding applications in drug discovery and the development of agrochemicals. chemimpex.com Its utility stems from its unique structure, which allows for the strategic introduction of both cyano and phenyl functionalities into target molecules, often enhancing their biological activity. chemimpex.com

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. chemimpex.com For example, it is a precursor in the creation of polysubstituted phenols, which are vital components of many pharmaceuticals and polymers. oregonstate.edu The reactivity of the α-carbon, activated by both the cyano and ester groups, makes it susceptible to a range of chemical transformations.

Key Reactions and Applications:

Alkylation: The active methylene (B1212753) group can be readily alkylated, allowing for the introduction of various substituents.

Decarboxylation: The ester group can be removed through decarboxylation, leading to the formation of nitriles.

Cyclization Reactions: this compound can participate in cyclization reactions to form heterocyclic compounds, which are prevalent in medicinal chemistry.

Synthesis of Biologically Active Molecules: Its role as a building block is particularly notable in the synthesis of compounds with potential therapeutic effects. chemimpex.com

The research trajectory of this compound continues to expand as chemists devise new ways to exploit its reactivity. Its favorable properties, such as good solubility in organic solvents and stability under standard laboratory conditions, further enhance its appeal as a synthetic intermediate. chemimpex.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ chemsynthesis.com |

| Molecular Weight | 203.24 g/mol nih.gov |

| IUPAC Name | ethyl 2-cyano-3-phenylpropanoate nih.gov |

| CAS Number | 6731-58-4 nih.gov |

| Appearance | Data not available |

| Boiling Point | Data not available chemsynthesis.com |

| Melting Point | Data not available chemsynthesis.com |

| Density | Data not available chemsynthesis.com |

Table 2: Related Chemical Compounds

| Compound Name | Molecular Formula | Key Applications/Significance |

|---|---|---|

| Ethyl Cyanoacetate | C₅H₇NO₂ | Versatile intermediate in the synthesis of various organic compounds, including nitrogen- and sulfur-containing heterocycles. chemprob.org |

| Ethyl 3-phenylpropanoate | C₁₁H₁₄O₂ | Used in the food and fragrance industries and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comnih.gov |

| Benzyl Cyanide | C₈H₇N | Starting material for the synthesis of phenobarbital (B1680315) and other compounds. wikipedia.org |

| Diethyl Malonate | C₇H₁₂O₄ | Key reagent in the malonic ester synthesis for forming carbon-carbon bonds. nih.gov |

| α-Cyano-4-hydroxycinnamic acid | C₁₀H₇NO₃ | Used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov |

Classical and Established Synthetic Approaches

Knoevenagel Condensation Strategies Utilizing Ethyl Cyanoacetate

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and a widely employed method for the synthesis of ethyl 2-cyano-3-phenylacrylate, a direct precursor to this compound. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, typically benzaldehyde.

The reaction is generally base-catalyzed, with the base serving to deprotonate the ethyl cyanoacetate, forming a nucleophilic enolate that then attacks the carbonyl carbon of the aldehyde. A variety of catalysts have been shown to be effective for this transformation, including organic bases and inorganic catalysts. For instance, the use of a DBU/water complex has been reported as a highly efficient, green, and facile protocol for Knoevenagel condensation. byjus.com This system is applicable to a wide range of carbonyl compounds and active methylene ingredients. byjus.com The reaction between benzaldehyde and ethyl cyanoacetate in the presence of this catalytic system proceeds with high yield. byjus.com Another approach involves the use of Cu─Mg─Al layered double hydroxide (LDH) catalysts, which have demonstrated excellent catalytic activity in ethanol at 80 °C, with the catalyst being reusable for multiple cycles. cas.cz Diisopropylethylammonium acetate (DIPEAc) has also been utilized as an effective catalyst, offering short reaction times and high yields. masterorganicchemistry.com

| Catalyst System | Solvent | Temperature | Yield (%) | Reference |

| DBU/water | Water | Room Temperature | 96 | byjus.com |

| Cu─Mg─Al LDH | Ethanol | 80 °C | 95 | cas.cz |

| DIPEAc | Dichloromethane | Reflux | 91 | masterorganicchemistry.com |

This table presents a selection of catalytic systems for the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.

The initial product of the Knoevenagel condensation is typically the unsaturated ethyl 2-cyano-3-phenylacrylate. Subsequent reduction of the carbon-carbon double bond is required to obtain the target compound, this compound.

Carbethoxylation Reactions of Phenylacetonitrile Derivatives

An alternative approach to the synthesis of this compound involves the direct carbethoxylation of phenylacetonitrile (also known as benzyl cyanide). This method introduces the ethyl ester group onto the benzylic carbon of the phenylacetonitrile.

One patented method describes the reaction of benzyl cyanide with ethyl chloroacetate in the presence of a base and a phase-transfer catalyst. organic-chemistry.org In this process, a strong base such as sodium hydride (NaH) is used to deprotonate the benzyl cyanide, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate, resulting in the formation of this compound. The use of a phase-transfer catalyst, such as a tetralkylammonium salt, facilitates the reaction between the water-soluble base and the organic-soluble reactants. organic-chemistry.org

Different bases and solvents can be employed in this reaction, with varying yields. For example, using sodium hydride in N-Methyl pyrrolidone has been shown to produce a higher yield compared to using sodium hydroxide or potassium hydroxide in N,N-dimethylformamide. organic-chemistry.org

| Base | Solvent | Catalyst | Yield (%) | Reference |

| NaH | N-Methyl pyrrolidone | Tetrabutylammonium bromide | 82 | organic-chemistry.org |

| NaH | N,N-dimethylformamide | Tetrabutylammonium bromide | 78.8 | organic-chemistry.org |

| KOH | N,N-dimethylformamide | Tetrabutylammonium chloride | 63.6 | organic-chemistry.org |

| NaOH | N,N-dimethylformamide | Tetrabutylammonium chloride | 58.3 | organic-chemistry.org |

This table summarizes the yields of the carbethoxylation of benzyl cyanide with ethyl chloroacetate under different reaction conditions.

Direct Esterification and Related Preparations

Direct esterification, specifically the Fischer-Speier esterification, is a fundamental reaction in organic chemistry for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. glpbio.com This method is applicable to the synthesis of this compound from its corresponding carboxylic acid, 3-cyano-2-phenylpropanoic acid, and ethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. byjus.comglpbio.com

A related and crucial preparation in the context of synthesizing the target molecule is the esterification of cyanoacetic acid with ethanol to produce ethyl cyanoacetate, a key starting material in many synthetic routes. libretexts.org This reaction is typically catalyzed by a strong acid, and various factors such as the molar ratio of reactants, reaction time, temperature, and the amount of catalyst can influence the yield of ethyl cyanoacetate. libretexts.org For instance, optimal conditions for the esterification of cyanoacetic acid and absolute ethanol have been reported to be a molar ratio of 1:3.5, a reaction time of 3.5 hours at 80 °C, with 1.5% catalyst, leading to a high esterification rate. libretexts.org

Advanced Catalytic Syntheses

Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Arylation of Cyanoacetates)

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions, which offer high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, in particular, have been instrumental in the formation of carbon-carbon bonds. The arylation of ethyl cyanoacetate using a palladium catalyst provides a direct route to α-aryl cyanoacetates, including this compound. glpbio.com

This method involves the reaction of an aryl halide or triflate with ethyl cyanoacetate in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands have been developed to facilitate this transformation, allowing for the reaction to proceed under mild conditions with a broad scope of substrates. glpbio.com The use of high-throughput screening methods, such as those based on fluorescence resonance energy transfer (FRET), has accelerated the discovery and optimization of new and efficient catalyst systems for this arylation. glpbio.com These advanced methods have enabled the synthesis of highly hindered quaternary carbons and can be performed at room temperature with certain ligands. glpbio.com

Nanocatalyst Applications (e.g., CuO Nanoparticles in Multicomponent Reactions)

Nanocatalysis has emerged as a powerful tool in organic synthesis, offering advantages such as high surface area-to-volume ratio, enhanced catalytic activity, and ease of catalyst recovery and reuse. Copper oxide (CuO) nanoparticles have been investigated as effective nanocatalysts for various organic transformations, including multicomponent reactions for the synthesis of complex molecules.

In the context of this compound derivatives, CuO nanoparticles have been utilized as a catalyst in a one-pot multicomponent reaction involving a substituted indole, ethyl cyanoacetate, and an aromatic aldehyde. This reaction proceeds via a Knoevenagel condensation mechanism, where the CuO nanoparticles act as an efficient and recyclable catalyst. The use of nanocatalysts in such reactions aligns with the principles of green chemistry by promoting efficiency and reducing waste.

An exploration of modern synthetic strategies reveals diverse and innovative methodologies for the production of this compound and its derivatives. These approaches range from electrochemical techniques to asymmetric synthesis and green chemistry protocols, each offering unique advantages in terms of efficiency, stereocontrol, and sustainability.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-cyano-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZDAIPLXIWVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576666 | |

| Record name | Ethyl 3-cyano-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6840-18-2 | |

| Record name | Ethyl 3-cyano-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of Ethyl 3 Cyano 2 Phenylpropanoate

Fundamental Reactivity of the Cyano and Ester Functionalities

The chemical behavior of Ethyl 3-cyano-2-phenylpropanoate is largely dictated by the individual and combined reactivity of its cyano and ester moieties. These groups can undergo a variety of transformations independently, providing pathways for molecular elaboration.

The carbon-nitrogen triple bond of the cyano group is susceptible to nucleophilic attack. The electrophilic carbon atom of the nitrile can react with a wide range of nucleophiles. nih.gov This reaction typically proceeds via a nucleophilic addition mechanism where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgkhanacademy.org The specific outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.

For instance, the cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. Reduction of the nitrile, typically with reducing agents like lithium aluminum hydride or catalytic hydrogenation, affords the corresponding primary amine. These transformations are fundamental in organic synthesis for converting the cyano group into other valuable functionalities.

The ester functionality in this compound can be readily transformed through hydrolysis and transesterification reactions.

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester undergoes hydrolysis to yield the corresponding carboxylic acid (3-cyano-2-phenylpropanoic acid) and ethanol. This is a reversible process.

Base-Mediated Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, leads to the irreversible hydrolysis of the ester, forming the sodium salt of the carboxylic acid and ethanol. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, lipase-catalyzed transesterification of the related compound ethyl-3-phenylpropanoate with n-butanol has been demonstrated to be an effective transformation, a reaction that can be enhanced by microwave irradiation. nih.gov Enzymatic hydrolysis has also been explored for similar molecules like ethyl 3-hydroxy-3-phenylpropanoate, showing the potential for stereoselective transformations. researchgate.netacs.orgscielo.br

Condensation and Coupling Reactions

The activated methylene (B1212753) group (the C-H bond at the α-position) in this compound is a key feature that drives its participation in various condensation and coupling reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. wikipedia.org this compound, with its acidic α-hydrogen, is an excellent substrate for this reaction.

In a typical Knoevenagel condensation, this compound can react with a variety of aldehydes in the presence of a weak base catalyst, such as piperidine or an amine. The reaction proceeds through the formation of an enolate intermediate which then attacks the aldehyde. Subsequent elimination of a water molecule yields an α,β-unsaturated product. The use of different catalysts, such as triphenylphosphine or ionic liquids, can influence the reaction's efficiency and stereoselectivity. organic-chemistry.org For example, the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate, a structurally similar compound, has been shown to proceed efficiently in water using cetyltrimethylammonium bromide (CTMAB) as a catalyst. researchgate.net

Below is a table summarizing representative Knoevenagel condensation reactions with ethyl cyanoacetate, illustrating the expected reactivity of this compound.

| Aldehyde Substrate | Catalyst | Solvent | Product Yield (%) |

| Benzaldehyde | Triphenylphosphine | None (Solvent-free) | High |

| 4-Chlorobenzaldehyde | Triphenylphosphine | None (Solvent-free) | 95 |

| 4-Nitrobenzaldehyde | Triphenylphosphine | None (Solvent-free) | 98 |

| Furfural | Triphenylphosphine | None (Solvent-free) | 96 |

| Various Aromatic Aldehydes | CTMAB | Water | Good to Excellent |

This data is representative of Knoevenagel condensations with ethyl cyanoacetate and is intended to illustrate the potential reactivity of this compound.

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product in a highly atom-economical and efficient manner. This compound is an ideal candidate for MCRs due to its multiple reactive sites.

For instance, it can participate in reactions that involve an initial Knoevenagel condensation followed by subsequent Michael addition and cyclization steps. A variety of heterocyclic compounds, such as substituted pyridines, pyrans, and quinolines, can be synthesized using this approach. nih.gov The reaction of aldehydes, malononitrile (or a derivative like this compound), and an enolizable ketone or β-ketoester can lead to the formation of highly functionalized 4H-pyran derivatives. scielo.org.mx

The following table provides examples of multicomponent reactions involving ethyl cyanoacetate, which are analogous to the potential reactions of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Thiophenol | Piperidine | Substituted Pyridine |

| Benzaldehyde | Ethyl Cyanoacetate | Ethyl Acetoacetate | Ammonium (B1175870) Hydroxide | 4H-Pyran |

| 2-Aminobenzaldehyde | Ethyl Cyanoacetate | - | - | 2-Hydroxy-3-cyanoquinoline |

This table illustrates the versatility of cyanoacetate derivatives in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds.

Derivatization Strategies for Functional Group Interconversion and Further Complexity

The functional groups of this compound can be strategically modified to generate a wide array of derivatives with increased molecular complexity. This process, known as derivatization, is crucial for creating libraries of compounds for various applications. greyhoundchrom.comgcms.cz

Key derivatization strategies include:

Hydrolysis of the ester to the carboxylic acid, which can then be converted to acid chlorides, amides, or other esters.

Reduction of the ester to a primary alcohol using strong reducing agents.

Hydrolysis of the cyano group to a carboxylic acid or an amide.

Reduction of the cyano group to a primary amine, which can then undergo a wide range of reactions, such as acylation or alkylation.

Cyclization reactions involving both the cyano and ester functionalities, or in combination with other introduced functional groups, can lead to the synthesis of various heterocyclic systems. For example, derivatives of ethyl cyanoacetate are used in the synthesis of heterocycles like pteridines, pyrroles, and pyrimidines. wikipedia.org

These transformations allow for the systematic modification of the parent molecule, enabling the exploration of structure-activity relationships in medicinal chemistry or the tuning of material properties.

Alkylation and Acylation Reactions

The carbon atom situated between the electron-withdrawing cyano and ethyl ester groups in structures like this compound is acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbanion is central to alkylation and acylation reactions.

Alkylation: While specific studies detailing the alkylation of this compound are not prevalent, the reactivity can be inferred from its parent compound, ethyl cyanoacetate. Systematic studies on ethyl cyanoacetate have shown that its active methylene group can be readily alkylated with haloalkanes, demonstrating the wide possibilities for creating diverse organic compounds chemprob.org. For this compound, the presence of the phenyl group on the alpha-carbon means it is a tertiary carbon, so it cannot be further alkylated at that position without displacement of the phenyl group, which is not a typical alkylation reaction. However, reactions at other positions or with different mechanisms could be explored. For instance, alkylation of ethyl cyanoacetate with 1,2-dichloroethane can lead to cycloalkylation products, such as cyclopropane and cyclohexane derivatives chemprob.org.

Acylation: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring sigmaaldrich.commasterorganicchemistry.com. The phenyl group of this compound could potentially undergo acylation. This reaction typically involves reacting an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) sigmaaldrich.comorganic-chemistry.org. The reaction proceeds through the formation of an acylium ion electrophile, which is then attacked by the aromatic ring masterorganicchemistry.comkhanacademy.org. The resulting ketone is a deactivated product, which prevents further substitution reactions organic-chemistry.org.

| Reaction Type | Reagents | Catalyst | Potential Product Type |

| Friedel-Crafts Acylation | Acyl chloride or Anhydride | Lewis Acid (e.g., AlCl₃) | Aryl ketone |

Regioselective Functionalization and Functional Group Tolerance

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In this compound, the primary sites for reaction are the α-carbon, the cyano group, the ester group, and the phenyl ring.

The functionalization of the molecule is highly dependent on the reaction conditions. For example, in a study on a complex triterpenoid containing a 2-cyano-3,10-diketone fragment, intramolecular cyclization was shown to be highly regioselective mdpi.com. Under basic conditions (t-BuOK in t-BuOH), cyclization occurred via the enolate attacking the cyano group, leading to an A-pentacyclic alkene β-ketonitrile mdpi.com. Conversely, under acidic conditions (TsOH in toluene), a stereoselective heterocyclization took place to form a 2S-cyano-pyran-3-one ring mdpi.com. This demonstrates how the choice of catalyst can direct the reaction to different functional groups within a molecule, resulting in distinct products.

Functional Group Tolerance: The ability to conduct a reaction without affecting other sensitive functional groups in the molecule is crucial in organic synthesis. Methodologies that tolerate a wide range of functional groups are highly valued. For example, certain gold-catalyzed reactions have been shown to tolerate groups such as nitriles, ketones, esters, and aldehydes researchgate.net. In the context of reactions involving this compound, the stability of the ester and cyano groups would depend on the specific reagents and conditions used. For instance, strongly acidic or basic conditions could lead to hydrolysis of the ester or cyano groups.

Transformations into Nitrogen-Containing Heterocycles

Compounds containing the cyano-ester moiety are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry nih.govnih.gov. The cyano and ester groups can participate in cyclocondensation reactions with various dinucleophiles to form heterocyclic rings.

For instance, the related compound ethyl cyanoacetate is widely used in multicomponent reactions to synthesize pyridines and pyrimidines mdpi.comresearchgate.net. Pyrimidines, which are six-membered heterocyclic compounds with two nitrogen atoms, can be prepared from starting materials like chalcones reacting with urea or thiourea mdpi.com. Similarly, this compound could be envisioned to react with reagents like guanidine or amidines, where the nucleophilic nitrogen atoms attack the electrophilic carbon of the ester and cyano groups, leading to the formation of a pyrimidine (B1678525) ring.

Another example involves the reaction of acrylate (B77674) derivatives to form pyrazoles. In one study, ethyl (2Z)-2-cyano-3-ethoxyacrylate was reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine in refluxing ethanol to yield a pyrazole-substituted prop-2-enoate nih.gov. This highlights the utility of the acrylate backbone, which is structurally related to this compound, in building complex heterocyclic systems.

| Heterocycle | Potential Reagents | General Conditions |

| Pyrimidines | Urea, Thiourea, Guanidine, Amidines | Base or acid catalysis, heating |

| Pyridines | Chalcones, Ammonium acetate | Refluxing ethanol |

| Pyrazoles | Hydrazine derivatives | Heating in a suitable solvent |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. For complex molecules like this compound, reaction pathways can be intricate. While specific mechanistic studies on this exact compound are scarce, research on structurally similar molecules provides valuable insights.

For example, a computational study using Molecular Electron Density Theory (MEDT) investigated the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate nih.govmdpi.com. This study revealed that the reaction proceeds through zwitterionic intermediates rather than a concerted Diels-Alder pathway, which had been previously postulated nih.govmdpi.com. The formation of these intermediates is governed by local nucleophile/electrophile interactions nih.gov. The study also showed that the final product distribution could depend on whether the reaction is under kinetic or thermodynamic control mdpi.com.

In another study on the photochemistry of ethyl 2-cyano-1,2-dihydroquinoline-1-carboxylates (Reissert compounds), it was shown that the previously proposed azahexatriene intermediates were not involved in the transformation to cycloprop[b]indoles or allenes clockss.org. The reaction course was found to be highly dependent on temperature, with different products being favored at different temperatures clockss.org. These examples underscore the importance of detailed mechanistic investigations, often combining experimental and computational methods, to accurately describe the reaction pathways of complex functionalized molecules.

Applications As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The compound serves as a foundational component for constructing more elaborate molecular architectures, finding applications in several areas of chemical research and production.

Ethyl 3-cyano-2-phenylpropanoate is widely employed as a building block for creating various biologically active molecules. researchgate.net Its structure, which incorporates both cyano and phenyl groups, is instrumental in enhancing the biological potency of the resulting compounds. researchgate.net The reactive nature of its cyano and ester functional groups is particularly significant in the synthesis of bioactive molecules such as enzyme modulators and other inhibitors. nih.gov Research has also focused on developing sustainable and efficient methods for synthesizing biologically active derivatives from this precursor. rsc.org

In the realm of medicinal chemistry, this compound is a crucial intermediate for drug discovery and development. researchgate.net It functions as a key precursor in the synthesis of novel pharmaceuticals and their intermediates. researchgate.net The compound's molecular framework is leveraged by researchers to build new compounds with potential therapeutic effects, thereby playing a role in the broader drug discovery process. researchgate.net

This intermediate is also integral to the production of fine chemicals. researchgate.net Its utility in this area is attributed to its reactive functional groups—the cyano and ester moieties—which facilitate its use in preparing a variety of specialized chemical products. nih.gov

Table 1: Summary of Applications for this compound

| Application Area | Specific Use | Research Findings |

| Biologically Active Compounds | Building block for molecules with enhanced biological activity. | The presence of cyano and phenyl groups is key to improving the potency of synthesized compounds. researchgate.net |

| Pharmaceuticals | Precursor for Active Pharmaceutical Ingredient (API) intermediates and drug discovery. | Serves as a versatile starting material for novel therapeutic agents. researchgate.net |

| Agrochemicals | Intermediate in the formulation of pesticides and herbicides. | Contributes to the development of products for crop protection. researchgate.net |

| Fine Chemicals | Starting material for specialized chemical synthesis. | Its reactive functional groups are leveraged for creating diverse fine chemicals. researchgate.netnih.gov |

Specific Applications in Medicinal and Agricultural Chemistry

The structural attributes of this compound make it particularly suitable for the synthesis of specific classes of high-value molecules used in medicine and agriculture.

The pyrimidine (B1678525) ring system is a core structural scaffold in numerous drugs, including a significant number of kinase inhibitors used in oncology. nih.govmdpi.com Protein kinases are crucial regulators of cell processes, and their inhibition is a key therapeutic strategy. nih.gov The synthesis of these complex pyrimidine-based inhibitors often relies on versatile precursors that can be elaborated into the final heterocyclic structure.

Compounds containing a nitrile (cyano) group are valuable intermediates in the synthesis of pyrimidine derivatives. For instance, β-enaminonitriles are considered critical in the preparation of heterocyclic compounds like 4-aminopyrimidines, which are themselves important pharmacophores. researchgate.net Furthermore, the design of potent kinase inhibitors has explicitly involved the synthesis of 3-cyanopyridine (B1664610) and 4-anilino-5-vinyl/ethynyl pyrimidine derivatives, highlighting the importance of the cyano group in the structure of these therapeutic agents. nih.gov

Given that this compound possesses both a reactive cyano group and an ester functionality, it represents a suitable precursor for constructing pyrimidine rings through cyclization reactions. These features allow it to serve as a key intermediate in the synthesis of precursors for pyrimidine-based kinase inhibitors, a class of molecules that continues to be a major focus in the development of targeted cancer therapies. rsc.orgnih.gov

Synthesis of Chiral γ-Lactams

Chiral γ-lactams are significant structural motifs found in many biologically active compounds. This compound serves as a key substrate in their synthesis. One prominent method involves the highly efficient asymmetric hydrogenation of the corresponding acrylate (B77674) ester, ethyl 3-cyano-2-phenylacrylate, which can be derived from this compound. This process yields the chiral ester with high enantioselectivity, which is then cyclized to form the desired chiral γ-lactam. rsc.org

A study demonstrated the asymmetric hydrogenation of ethyl 3-cyano-2-phenylacrylate resulting in this compound with a 97% yield and 96% enantiomeric excess (ee). rsc.org The subsequent reductive cyclization of the cyano group and the ester function leads to the formation of the γ-lactam ring.

Table 1: Asymmetric Hydrogenation Results

| Product | Yield | Enantiomeric Excess (ee) |

| This compound | 97% | 96% |

This interactive table summarizes the typical yield and stereoselectivity achieved in the asymmetric hydrogenation step towards chiral γ-lactam synthesis. rsc.org

Precursors for Substituted Aminocycloalkane Carboxamide Compounds

While direct evidence for the use of this compound in synthesizing substituted aminocycloalkane carboxamide compounds is not extensively documented in the provided search results, its structural features suggest its potential as a precursor. The cyano and ester groups are amenable to various chemical modifications, which could be exploited to construct the aminocycloalkane core and the carboxamide functionality. Further research in this area could reveal specific synthetic routes.

Derivatization to Estrogen Receptor Ligands

The molecular framework of this compound can be chemically modified to create ligands for estrogen receptors. The phenyl group and the reactive cyano and ester functionalities allow for the introduction of various pharmacophores known to interact with these receptors. Although specific examples of derivatization of this compound itself into estrogen receptor ligands were not detailed in the search results, the synthesis of related structures, such as 2-cyano-3,3-diphenylacrylic acid ethyl ester, highlights the utility of the cyano-acrylate scaffold in medicinal chemistry. tcichemicals.com

Material Science Contributions

Beyond its applications in fine chemical synthesis, this compound and related compounds also find utility in the field of material science. chemimpex.com

Utilization in Specialty Polymer and Resin Production

This compound is utilized in the production of specialty polymers and resins. chemimpex.com Its derivatives, particularly cyanoacrylates, are well-known for their ability to undergo rapid polymerization. These polymers form the basis of many high-performance materials. The incorporation of the phenyl group can enhance the thermal stability and mechanical properties of the resulting polymers.

Applications in Advanced Coating and Adhesive Technologies

The compound and its analogs contribute to the formulation of advanced coatings and adhesives. chemimpex.com Cyanoacrylate-based adhesives, commonly known as superglues, are renowned for their fast-setting properties and strong bonding capabilities. industrialchemicals.gov.au While typically based on smaller alkyl cyanoacrylates like ethyl cyanoacrylate, the principles can be extended to more complex esters. The phenyl group in this compound could impart specific properties such as increased refractive index or altered adhesion characteristics in specialized coating and adhesive formulations.

Advanced Characterization and Computational Studies

Advanced Spectroscopic and Chromatographic Characterization Techniques

The elucidation of the chemical identity and structural features of ethyl 3-cyano-2-phenylpropanoate is accomplished through a combination of sophisticated spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The methine proton (CH) adjacent to the cyano and phenyl groups would likely resonate as a multiplet, influenced by the neighboring methylene (B1212753) protons. The methylene protons (CH₂) of the ethyl group are expected to show a quartet, while the methyl protons (CH₃) will appear as a triplet, characteristic of an ethyl ester moiety. For related structures, such as 2-cyano-N-methyl-N-phenylpropanamide, the methyl protons of the propanamide moiety show a doublet at approximately δ 1.45 ppm, and the methine proton resonates as a quartet around δ 3.47 ppm libretexts.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected chemical shifts include signals for the carbonyl carbon of the ester group (around δ 165-175 ppm), the carbons of the phenyl ring (typically in the δ 125-140 ppm region), and the cyano carbon (around δ 115-120 ppm). The carbons of the ethyl group will appear at higher field strengths. In a similar compound, 2-cyano-N-methyl-N-phenylpropanamide, the cyano carbon appears at δ 118.4 ppm, while the carbonyl carbon is observed at δ 165.6 ppm libretexts.org.

A representative, though not identical, dataset for a related compound is provided in the table below to illustrate the typical chemical shifts.

Table 1: Representative ¹³C NMR Chemical Shifts for a Related Cyano-Phenylalkanoate Derivative

| Functional Group | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 165.6 |

| Phenyl C (quaternary) | 142.3 |

| Phenyl C-H | 130.4, 129.0, 127.3 |

| Cyano (C≡N) | 118.4 |

| Methine (CH) | 29.5 |

| Methylene (CH₂) | - |

| Methyl (CH₃) | 15.9 |

Note: Data is for the related compound 2-cyano-N-methyl-N-phenylpropanamide and serves as an illustrative example. libretexts.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₂H₁₃NO₂), the exact mass is 203.0946 g/mol . nih.gov HRMS can also be used to confirm the elemental composition of fragment ions, aiding in the elucidation of fragmentation pathways.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of Ethyl 2-cyano-3-phenylpropanoate

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.10192 | 147.3 |

| [M+Na]⁺ | 226.08386 | 155.6 |

| [M-H]⁻ | 202.08736 | 150.1 |

| [M+NH₄]⁺ | 221.12846 | 164.2 |

| [M+K]⁺ | 242.05780 | 152.9 |

Data from PubChemLite, calculated using CCSbase. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the cyano, ester, and phenyl groups.

The nitrile (C≡N) stretching vibration typically appears as a sharp band of medium intensity in the region of 2260-2200 cm⁻¹. The carbonyl (C=O) stretching of the ester group is expected to be a strong, sharp peak around 1750-1730 cm⁻¹. The C-O stretching vibrations of the ester will likely be observed in the 1300-1000 cm⁻¹ region. The aromatic C=C stretching vibrations of the phenyl ring usually give rise to several bands in the 1600-1450 cm⁻¹ range, and the C-H stretching of the aromatic ring is expected just above 3000 cm⁻¹. For a related nitro-substituted ethyl (2E)-2-cyano-3-phenylprop-2-enoate, the cyano stretch was observed at 2225 cm⁻¹ and the carbonyl stretch at 1720 cm⁻¹ nih.gov.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Intensity |

| C-H (Aromatic) | 3100-3000 | Weak to Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C≡N (Nitrile) | 2260-2200 | Medium, Sharp |

| C=O (Ester) | 1750-1730 | Strong, Sharp |

| C=C (Aromatic) | 1600-1450 | Medium to Weak |

| C-O (Ester) | 1300-1000 | Strong |

High-Performance Liquid Chromatography (HPLC) for Purity, Enantiomeric Excess, and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating its enantiomers, as the molecule contains a chiral center at the C2 position.

For purity analysis, a reversed-phase HPLC method is commonly employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can effectively separate the main compound from any impurities github.io.

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose hmdb.caespublisher.com. The choice of mobile phase, which can be a normal-phase solvent system (e.g., n-hexane/isopropanol) or a reversed-phase system, is critical for achieving optimal separation researchgate.net. The resolution of the enantiomers is a key parameter, indicating the degree of separation between the two peaks. A resolution value greater than 1.5 is generally considered baseline separation. The determination of enantiomeric excess (ee) is a primary goal of chiral HPLC, quantifying the prevalence of one enantiomer over the other.

Table 4: General Parameters for Chiral HPLC Separation of Related Compounds

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak, Chiralcel) |

| Mobile Phase (Normal Phase) | n-Hexane / Ethanol or Isopropanol mixtures |

| Mobile Phase (Reversed Phase) | Acetonitrile / Water or Buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (at a wavelength where the analyte absorbs) |

X-Ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

For instance, the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate reveals a nearly planar molecule, with the three-dimensional packing being directed by C-H···O and C-H···N interactions nih.gov. In another study on nitro-substituted ethyl (2E)-2-cyano-3-phenylprop-2-enoates, weak C–H···O, C–H···N, and π–π intermolecular interactions were found to be crucial for the stability of the crystal packing nih.gov. These studies highlight the importance of non-covalent interactions in determining the supramolecular architecture of these types of compounds. The analysis of crystal structures also allows for the identification of polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are employed to complement experimental findings and to provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT calculations can be used to optimize the molecular geometry of this compound in the gas phase, and the results can be compared with experimental data from X-ray crystallography to understand the effects of crystal packing on the molecular conformation. For a related pyrazole (B372694) derivative, DFT calculations at the B3LYP/6-311G(d,p) level of theory showed good agreement between the calculated and experimental bond lengths and angles nih.gov.

Furthermore, computational methods are used to predict spectroscopic data. For example, theoretical calculations can help in the assignment of vibrational frequencies observed in FT-IR spectra. Similarly, NMR chemical shifts can be calculated and compared with experimental values to aid in spectral interpretation umn.edu.

Computational studies also provide valuable information about the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. In a study of a related pyrazole derivative, the LUMO was found to be centered on the 2-cyano group and the ethyl propanoate chain, while the HOMO was primarily located on the 3-phenyl substituent nih.gov. Such studies can predict the sites of electrophilic and nucleophilic attack and provide insights into the molecule's reactivity.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's optimized geometry—the lowest energy arrangement of its atoms—and to calculate its electronic properties. In studies of similar molecules, such as pyrazole and pyrrole (B145914) derivatives of cyanoacrylates, DFT calculations are commonly performed using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p) to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations Note: The following data is illustrative and not from a published study on the title compound.

| Parameter Type | Atoms Involved | Calculated Value |

| Bond Length | C≡N | ~1.15 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Angle | C-C-C (backbone) | ~112° |

| Dihedral Angle | Phenyl-C-C-Cyano | Variable |

Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks, Crystal Voids)

Further analyses, such as energy frameworks, calculate the electrostatic, dispersion, and total interaction energies between molecules to understand the forces stabilizing the crystal structure. The study of crystal voids, or empty spaces within the lattice, is also important for understanding material properties like density and stability. Such detailed crystallographic analyses for this compound have not been found in the searched literature, as they would require single-crystal X-ray diffraction data which is not publicly available. However, studies on related structures show that H···H, C···H/H···C, and O···H/H···O interactions are typically dominant.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis Note: This table is a representative example based on analyses of related compounds and is not specific to this compound.

| Interaction Type | Contribution (%) | Description |

| H···H | ~40-50% | Dominant, non-specific van der Waals contacts |

| C···H/H···C | ~15-20% | Interactions involving carbon and hydrogen atoms |

| O···H/H···O | ~10-15% | Potential C-H···O hydrogen bonds |

| N···H/H···N | ~5-10% | Interactions involving the nitrile group |

Computational Prediction of Reactivity Indices

Beyond FMO theory, DFT calculations can be used to compute a set of global reactivity descriptors that provide quantitative measures of a molecule's reactivity. These indices, derived from conceptual DFT, include:

Electronic Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ ELUMO − EHOMO.

Global Electrophilicity (ω): An index of a molecule's ability to accept electrons. It is calculated as ω = μ² / 2η.

These descriptors are invaluable for comparing the reactivity of different compounds and for predicting the direction of chemical reactions. For example, in a reaction between two molecules, the one with the higher chemical potential will generally act as the nucleophile. Specific values for these indices for this compound are not available in the reviewed literature.

Table 4: Global Reactivity Descriptors Note: This table illustrates the type of data obtained from a conceptual DFT analysis and is not based on published results for the title compound.

| Reactivity Index | Symbol | Formula | Significance |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |

| Chemical Hardness | η | ELUMO - EHOMO | Resistance to charge transfer |

| Global Electrophilicity | ω | μ² / 2η | Electron-accepting capability |

Computational ADMET and Drug-Likeness Screening in Pharmaceutical Research Contexts

In the context of drug discovery, computational methods are essential for predicting the pharmacokinetic properties of a molecule. americanchemicalsuppliers.com This is often done through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. In silico models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential interactions with metabolic enzymes.

Drug-likeness is another critical concept, assessed using established guidelines like Lipinski's Rule of Five. These rules evaluate properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to determine if a compound has a physicochemical profile suitable for an orally administered drug. While this compound is noted for its role in pharmaceutical development, a specific computational ADMET and drug-likeness screening study for the compound was not identified in the reviewed sources. americanchemicalsuppliers.com

Table 5: Representative ADMET and Drug-Likeness Parameters Note: The data in this table is for illustrative purposes and not from a specific study on the title compound. The values are based on general computational predictors.

| Parameter | Guideline/Metric | Predicted Value/Outcome | Significance in Drug Discovery |

| Molecular Weight | Lipinski's Rule (<500) | ~203.24 g/mol | Meets rule, favors absorption |

| LogP (Lipophilicity) | Lipinski's Rule (<5) | ~2.4 | Meets rule, balanced solubility |

| Hydrogen Bond Donors | Lipinski's Rule (≤5) | 0 | Meets rule, favors membrane permeation |

| Hydrogen Bond Acceptors | Lipinski's Rule (≤10) | 3 (O, O, N atoms) | Meets rule, favors solubility |

| Blood-Brain Barrier (BBB) | Predictive Model | Likely to cross | Potential for CNS activity |

| Oral Bioavailability | Predictive Model | Good | Suitable for oral administration |

Future Horizons for this compound: Innovations in Synthesis and Application

This compound, a versatile organic compound, serves as a pivotal building block in the synthesis of more complex molecules. Its unique structure, featuring a nitrile, an ester, and a phenyl group, offers multiple reaction sites for chemical modification. As research progresses, future developments concerning this compound are focused on enhancing its synthesis efficiency, stereochemical control, and expanding its utility into novel scientific and technological domains. This article explores the emerging research directions and future perspectives for this compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-cyano-2-phenylpropanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be achieved through a multi-step approach. A relevant method involves reacting lithium salts of ethyl cyanoacetate with substituted phenyl halides under inert conditions. For example, in analogous compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, the reaction of lithium acetylides with (Z)-O-methyl-4-chlorophenylhydroxamic acid fluoride yielded the target compound after crystallization . Key optimization steps include:

- Temperature control : Maintaining sub-zero temperatures (-78°C) to prevent side reactions.

- Solvent selection : Using anhydrous tetrahydrofuran (THF) for improved solubility of lithium intermediates.

- Purification : Recrystallization from ethanol/water mixtures enhances purity.

Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of cyanoacetate to aryl halide) and monitoring reaction progress via TLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the ester group (δ ~4.2 ppm for CHCH), cyano group (no proton signal, but C δ ~115-120 ppm), and phenyl ring protons (δ ~7.2-7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns indicative of the cyano and ester moieties.

- IR Spectroscopy : Strong absorption bands for C≡N (~2240 cm) and ester C=O (~1740 cm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyano group in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the cyano group’s LUMO may predict susceptibility to nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways.

- QSPR Models : Correlate Hammett σ constants of substituents (e.g., electron-withdrawing cyano groups) with reaction rates in nucleophilic substitutions .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

- Comparative Analysis : Use tables to contrast biological data (e.g., enzyme inhibition IC, antimicrobial MIC). For example:

| Compound | Enzyme Inhibition (IC, μM) | Antimicrobial Activity (MIC, μg/mL) |

|---|---|---|

| This compound | 12.5 ± 1.2 | 25 (E. coli) |

| Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | 8.9 ± 0.8 | 18 (S. aureus) |

- Statistical Validation : Apply ANOVA or t-tests to assess significance of differences in biological assays.

- Structural-Activity Relationships (SAR) : Map substituent effects (e.g., fluoro vs. nitro groups) on activity using regression models .

Q. What experimental designs are recommended for studying interactions between this compound and biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., cytochrome P450) on sensor chips to measure binding kinetics (k, k) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS).

- In Silico Docking : Use AutoDock Vina to predict binding poses in enzyme active sites, followed by MD simulations to validate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.